1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol

Description

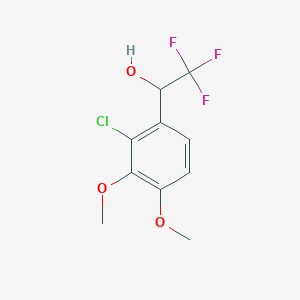

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol characterized by a trifluoroethanol group attached to a 2-chloro-3,4-dimethoxyphenyl ring. Fluorinated aromatic alcohols are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioavailability compared to non-fluorinated counterparts .

Properties

Molecular Formula |

C10H10ClF3O3 |

|---|---|

Molecular Weight |

270.63 g/mol |

IUPAC Name |

1-(2-chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C10H10ClF3O3/c1-16-6-4-3-5(7(11)8(6)17-2)9(15)10(12,13)14/h3-4,9,15H,1-2H3 |

InChI Key |

XSXUHGKPTCUAFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(C(F)(F)F)O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate to high temperatures (e.g., 60-80°C)

Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties and Trends

Molecular Weight and Solubility

- Chloro/Methoxy Substitution : Chlorine increases molecular weight and reduces solubility in water (e.g., 1-(3,4-dimethoxyphenyl) analog: 236.19 g/mol vs. 270.63 g/mol for 3-chloro-4,5-dimethoxy variant) .

- Fluorine Impact: Trifluoroethanol groups enhance lipid solubility and metabolic stability, critical for drug design .

Acidity and Reactivity

- Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents lower pKa (increased acidity) compared to methoxy or methyl groups. For example, 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol is more acidic than methoxy analogs .

- Synthetic Pathways : Nucleophilic aromatic substitution is favored in nitro- or chloro-substituted rings, while methoxy groups may require deprotection steps .

Pharmaceutical Intermediates

Agrochemicals

- Analogs like bistrifluron (a urea derivative) and bitertanol (triazole-containing fungicide) demonstrate the importance of halogenated trifluoroethanol derivatives in pest control .

Materials Science

- The robustness of SHELX software in refining crystal structures of such compounds underscores their utility in crystallography and materials design .

Biological Activity

1-(2-Chloro-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

- Molecular Formula : C10H10ClF3O3

- CAS Number : 1557335-17-7

This compound features a trifluoroethanol moiety and a substituted aromatic ring with two methoxy groups and a chlorine atom.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of similar compounds. For instance, analogs have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. In vitro studies indicated that it could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Modulation of Signaling Pathways : It is suggested that this compound can modulate signaling pathways related to cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives against clinical isolates. The results indicated a significant reduction in bacterial load when treated with compounds structurally related to this compound .

Case Study 2: Anticancer Activity

In a controlled experiment involving MCF-7 cells, treatment with a related compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.